N-phenoxycarbonyl-glycine

Overview

Description

Synthesis Analysis

The synthesis of N-phenoxycarbonyl-glycine involves a novel approach. Instead of using traditional N-carboxyanhydrides (NCAs), which require toxic chemicals and tedious purification, this method employs activated urethane derivatives of protected α-amino acids. These urethane derivatives are more stable, even storable in air at room temperature, and easier to handle. The transformation of the urethane precursor into the corresponding NCA occurs in situ, facilitated by a non-nucleophilic tertiary amine base and a primary amine initiator. This greener approach offers advantages for polypeptide synthesis .

Chemical Reactions Analysis

Upon heating or in the presence of an initiator, the urethane precursor undergoes transformation into the corresponding NCA. The polymerization occurs via the NCA mechanism, leading to the formation of polypeptides. The presence of amines accelerates this process. Notably, this method avoids the use of phosgene and its derivatives, making it environmentally friendly and cost-effective .

Scientific Research Applications

Anticonvulsant Activity

N-phenoxycarbonyl-glycine derivatives have shown potential in anticonvulsant applications. Studies on N-(benzyloxycarbonyl)glycine esters and amides revealed that these compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, exhibit significant anticonvulsant activity in various seizure models, including the maximal electroshock (MES) test. This suggests their potential as potent anticonvulsant agents (Geurts, Poupaert, Scriba, & Lambert, 1998).

Role in α-Amidation

N-phenoxycarbonyl-glycine plays a role in the α-amidation of glycine-extended peptides, a crucial process in peptide maturation. A study involving Xenopus laevis skin identified the cDNA coding for a precursor protein involved in this process, emphasizing the importance of N-phenoxycarbonyl-glycine in peptide biochemistry (Iwasaki et al., 1991).

Resistance to Glyphosate

In the context of herbicide resistance, studies have explored the role of N-phenoxycarbonyl-glycine and related compounds. For instance, glyphosate, a derivative of N-phosphonomethyl-glycine, has been widely used as a herbicide. Research focusing on the molecular basis of glyphosate resistance through protein engineering has provided insights into how alterations in proteins can confer resistance to such compounds (Pollegioni, Schonbrunn, & Siehl, 2011).

NMDA Receptor Activation

Glycine, including derivatives like N-phenoxycarbonyl-glycine, is essential for the activation of NMDA receptors. This is vital for various neurological processes, and research has shown that glycine is required for the activation of these receptors in oocytes, highlighting its importance in neuroscience and pharmacology (Kleckner & Dingledine, 1988).

Uptake in Agriculture

A study on the uptake of organic nitrogen, including glycine, by agriculturally important plant species demonstrated that these compounds are absorbed as intact amino acids. This has implications for understanding nitrogen uptake and utilization in agricultural contexts (Näsholm, Huss-Danell, & Högberg, 2000).

Understanding Herbicide Function

Research into the strengths and weaknesses of glyphosate (N-(phosphonomethyl)glycine) has provided insights into how this herbicide functions, its environmental impact, and its role in modern agriculture. This research is important for developing sustainable agricultural practices and understanding environmental safety (Baylis, 2000).

properties

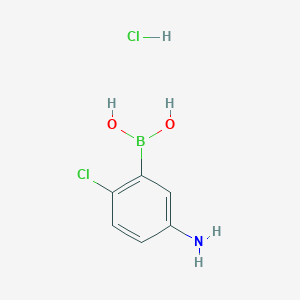

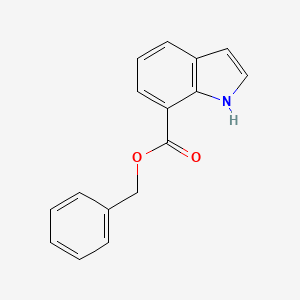

IUPAC Name |

2-(phenoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-10-9(13)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVFPUDDHWTMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenoxycarbonyl)amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3040485.png)